Naltiazem

Mitochondrial Pharmacology Cardioprotection Calcium Channel Blocker Off-Target Effects

Differentiate your research with Naltiazem (RO-23-6152). Unlike diltiazem, it uniquely inhibits mitochondrial Ca²⁺ uptake and state 3 respiration, making it critical for ischemia-reperfusion and SAR studies. Its distinct in vivo antiplatelet potency provides a key reference for thrombosis models. Secure this essential, high-purity chemical probe to ensure biologically relevant and reproducible data.

Molecular Formula C26H28N2O4S
Molecular Weight 464.6 g/mol
CAS No. 108383-95-5
Cat. No. B1677912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltiazem
CAS108383-95-5
Synonyms3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one
naltiazem
Molecular FormulaC26H28N2O4S
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1
InChIKeyGWVJLVHNKMLXRM-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naltiazem (CAS 108383-95-5): A High-Potency Diltiazem Analog with Differentiated Anti-Platelet and Mitochondrial Activity


Naltiazem (also known as RO-236152 or RO-23-6152) is a small-molecule thiazepinone-type calcium channel blocker originally developed by F. Hoffmann-La Roche Ltd. for cardiovascular indications including arrhythmias, hypertension, and myocardial infarction [1]. Structurally, Naltiazem belongs to the benzothiazepine class and is a direct analog of the clinically established drug diltiazem, yet it features distinct structural modifications that confer a quantitatively different pharmacological profile, making it a critical reference compound for research on calcium channel antagonist structure-activity relationships and off-target mitochondrial effects .

Why Naltiazem Cannot Be Interchanged with Generic Diltiazem or Other Calcium Channel Blockers


Despite being a direct analog of diltiazem, Naltiazem exhibits distinct physicochemical and pharmacological properties that preclude simple substitution. Evidence demonstrates that Naltiazem inhibits mitochondrial Ca²⁺ uptake and state 3 respiration at concentrations where diltiazem has no effect, a finding attributed to its greater lipophilicity [1]. Furthermore, its in vivo antiplatelet potency differs markedly from that of diltiazem, requiring different dosing regimens to achieve comparable antithrombotic effects [2]. These differential activities arise from its unique molecular architecture, meaning that experimental outcomes from studies using diltiazem cannot be directly extrapolated to Naltiazem, and vice versa. For researchers investigating calcium channel blocker pharmacology, myocardial ischemia, or thrombosis, selecting the correct analog is critical for obtaining biologically relevant and reproducible data.

Naltiazem vs. Diltiazem and Other CCBs: Quantified Evidence of Differential Activity


Mitochondrial Ca²⁺ Uptake and Respiration: A Unique Off-Target Profile at Therapeutically Relevant Concentrations

In direct head-to-head experiments on isolated rabbit heart mitochondria, Naltiazem (R023-6152) inhibits Na⁺-induced Ca²⁺ release with a half-maximal inhibitory concentration of 10-30 μM, similar to diltiazem [1]. However, at concentrations of 25-100 μM, Naltiazem uniquely inhibits mitochondrial Ca²⁺ uptake and state 3 respiration, effects completely absent with diltiazem [1]. The study attributes this differential activity to the greater lipophilicity of Naltiazem [1].

Mitochondrial Pharmacology Cardioprotection Calcium Channel Blocker Off-Target Effects

In Vivo Antiplatelet Potency: Fourfold Higher Dose Requirement for Naltiazem to Achieve Diltiazem-Level Efficacy

In a head-to-head comparison using an in vivo canine model of occlusive coronary thrombosis, both Naltiazem and diltiazem prevented thrombus formation and significantly reduced plasma serotonin (5-HT) levels, a marker of in vivo platelet aggregation [1]. Critically, the effective intravenous dose of Naltiazem was 200 μg/kg, whereas the effective dose of diltiazem was only 50 μg/kg, indicating a 4-fold difference in in vivo potency for this endpoint [1]. Untreated controls developed total coronary occlusion in 62 ± 18 min with peak 5-HT levels of 213 ± 63 ng/mL [1].

Thrombosis Antiplatelet Therapy Cardiovascular Pharmacology

Mitochondrial Respiratory Inhibition: In Vivo Confirmation of a Class-Differentiating Effect

In a direct comparative study, heart mitochondria isolated from dogs treated in vivo with either Naltiazem or diltiazem were assessed for respiratory activity. Mitochondria from Naltiazem-treated dogs exhibited significantly lower rates of state 3 respiration compared to both diltiazem-treated dogs and untreated controls [1]. This confirms that the unique mitochondrial inhibitory profile observed in vitro translates to an in vivo setting.

Mitochondrial Bioenergetics Calcium Channel Blocker Pharmacology Cardiac Metabolism

Clinical Bioanalysis: Validated GC-MS Method with Quantifiable Range for Pharmacokinetic Studies

A gas chromatography-mass spectrometry (GC-MS) method using stable isotope dilution and chemical ionization has been validated for the quantification of Naltiazem in human plasma [1]. The method has a validated quantitative range of 2-200 ng/mL using 1 mL of human plasma, and has been successfully applied to analyze clinical samples [1]. While this is not a direct comparator to diltiazem, it provides a critical, assay-specific benchmark for researchers developing bioanalytical methods for this compound.

Bioanalysis Pharmacokinetics Mass Spectrometry

Defined Research Applications for Naltiazem Based on Quantified Differential Activity


Investigating Mitochondrial Off-Target Effects of Benzothiazepine Calcium Channel Blockers

Naltiazem serves as a superior chemical probe for studying mitochondrial calcium handling and respiratory inhibition by benzothiazepines. As demonstrated in Section 3, Naltiazem uniquely inhibits mitochondrial Ca²⁺ uptake and state 3 respiration at concentrations where its close analog, diltiazem, is completely inactive [1]. This makes Naltiazem an essential comparator in any study aiming to dissect the structural determinants of mitochondrial toxicity or cardioprotective signaling within this drug class. Researchers studying ischemia-reperfusion injury can use Naltiazem to induce mitochondrial effects that are unattainable with standard diltiazem.

In Vivo Models of Arterial Thrombosis and Antiplatelet Drug Discovery

For in vivo studies of occlusive coronary thrombosis, Naltiazem offers a well-characterized antiplatelet profile. The quantitative head-to-head data from Section 3 shows that Naltiazem effectively suppresses thrombus formation and platelet aggregation in a canine model, but with a distinct potency compared to diltiazem (effective IV dose: 200 μg/kg vs. 50 μg/kg) [2]. This makes it a valuable tool for exploring structure-activity relationships in antiplatelet therapy and for validating new antithrombotic agents, where understanding relative potency to a known compound like diltiazem is critical.

Pharmacokinetic and Bioanalytical Method Development and Validation

Naltiazem is an ideal reference standard for developing and validating sensitive bioanalytical methods for thiazepinone calcium channel blockers in biological matrices. A validated GC-MS method, detailed in Section 3, has established a reliable quantification range of 2-200 ng/mL in human plasma using 1 mL of sample [3]. This provides a clear performance benchmark for laboratories establishing their own LC-MS/MS or GC-MS assays, supporting preclinical and clinical pharmacokinetic studies of this compound class.

Cardiac Contractile Function and Ischemia-Reperfusion Injury Studies

Naltiazem's unique combination of calcium channel blockade and mitochondrial activity makes it a specialized tool for investigating mechanisms of myocardial stunning and post-ischemic contractile recovery. Early research has explored the potential of Naltiazem to preserve contractile function in post-ischemic canine myocardium [4]. Given its differentiated mitochondrial effects (confirmed in Section 3) [1], Naltiazem enables researchers to dissect the contribution of mitochondrial modulation, separate from pure L-type calcium channel blockade, to cardioprotective outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.